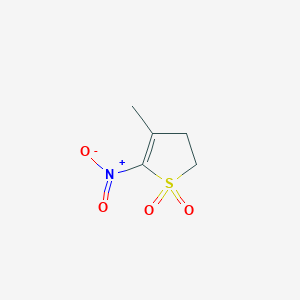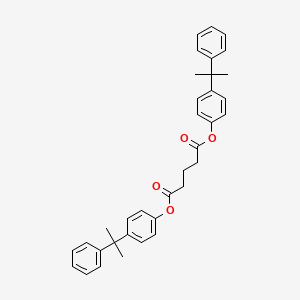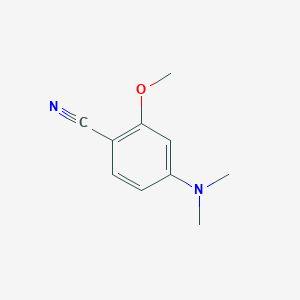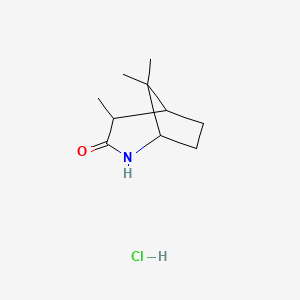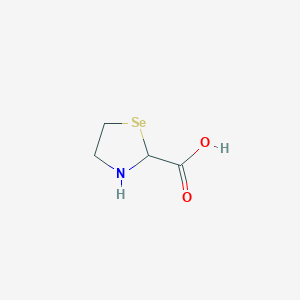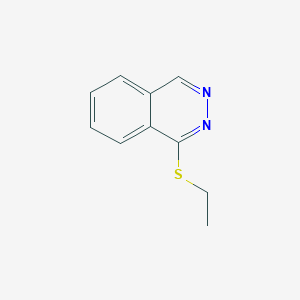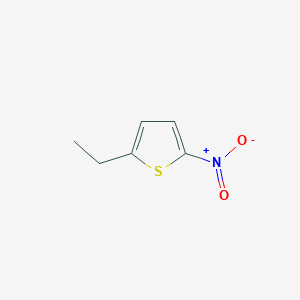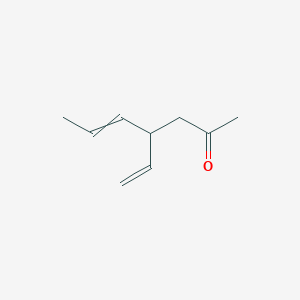
4-Ethenylhept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylhept-5-en-2-one is an organic compound characterized by its unique structure, which includes both an ethenyl group and a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylhept-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. This reaction typically requires a catalyst such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Ethenylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique olfactory properties.
Mechanism of Action
The mechanism by which 4-Ethenylhept-5-en-2-one exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methylhept-5-en-2-one: Similar in structure but with a methyl group instead of an ethenyl group.
Hept-5-en-2-one: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Ethenylhept-5-en-2-one is unique due to the presence of both an ethenyl group and a heptenone backbone, which confer distinct reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
64810-49-7 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-ethenylhept-5-en-2-one |
InChI |
InChI=1S/C9H14O/c1-4-6-9(5-2)7-8(3)10/h4-6,9H,2,7H2,1,3H3 |
InChI Key |
VYJHGLNXZLEFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC(=O)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
